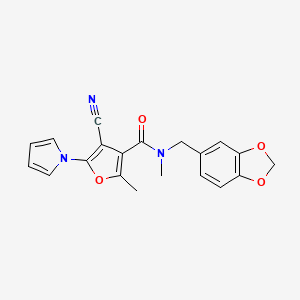![molecular formula C15H15ClN4S2 B7680699 5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole](/img/structure/B7680699.png)
5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CP-47,497 and is a synthetic cannabinoid receptor agonist. It has been found to have potential therapeutic applications in the treatment of various medical conditions.
Mecanismo De Acción
5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole is a synthetic cannabinoid receptor agonist. It binds to the cannabinoid receptors in the brain and other parts of the body, producing a range of effects. The exact mechanism of action is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. It also has effects on appetite, mood, and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole has several advantages for lab experiments. It is a highly potent and selective cannabinoid receptor agonist, making it useful for studying the endocannabinoid system and the cannabinoid receptors. It is also relatively stable and easy to handle.
However, there are also limitations to using this compound in lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. It also has potential side effects and toxicity, which must be carefully monitored.
Direcciones Futuras
There are several future directions for the study of 5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole. One direction is to further investigate its potential therapeutic applications in the treatment of various medical conditions. Another direction is to study its effects on the endocannabinoid system and the cannabinoid receptors in more detail. Additionally, research can be conducted to improve the synthesis method and to develop new analogs with improved properties.
Métodos De Síntesis
The synthesis of 5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole involves several steps. The starting material is 3-chlorobenzothiophene, which is reacted with cyclopentylmagnesium bromide to form the corresponding cyclopentylbenzothiophene. This intermediate is then reacted with thionyl chloride to form the corresponding thionyl chloride derivative. The thionyl chloride derivative is then reacted with sodium azide to form the corresponding azide. Finally, the azide is reacted with triphenylphosphine and sulfur to form the desired tetrazole.
Aplicaciones Científicas De Investigación
5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole has been studied for its potential applications in scientific research. It has been found to have potential therapeutic applications in the treatment of various medical conditions such as chronic pain, inflammation, and neurological disorders. It has also been used in the study of the endocannabinoid system and the cannabinoid receptors.
Propiedades
IUPAC Name |
5-[(3-chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4S2/c16-14-11-7-3-4-8-12(11)22-13(14)9-21-15-17-18-19-20(15)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTVIYIIQLFUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NN=N2)SCC3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-5,5-dioxo-N-(oxolan-2-ylmethyl)-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxamide](/img/structure/B7680618.png)
![2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7680625.png)

![N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide](/img/structure/B7680640.png)

![2-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B7680648.png)
![2-(4-ethylphenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B7680656.png)
![N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide](/img/structure/B7680661.png)
![2-[[4-amino-5-(3,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylphenyl)acetamide](/img/structure/B7680672.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide](/img/structure/B7680681.png)
![5-Pyrrolidin-1-ylsulfonyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B7680704.png)
![[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B7680706.png)
![N-cyclopropyl-2-[4-[4-[(2-methoxyphenyl)-methylsulfamoyl]benzoyl]piperazin-1-yl]acetamide](/img/structure/B7680714.png)
![4-chloro-N-[1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-4-methylsulfonyl-1-oxobutan-2-yl]benzamide](/img/structure/B7680729.png)
